molecular formula C19H25ClN4O4S3 B2948409 6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177708-36-9

6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2948409
CAS No.: 1177708-36-9
M. Wt: 505.06
InChI Key: QBDYZVJANWNPIF-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • 6-Methyl substitution on the tetrahydrothieno[2,3-c]pyridine ring, which likely influences conformational stability and hydrophobic interactions.
  • Dual carboxamide groups at positions 2 and 3, enhancing hydrogen-bonding capacity and solubility via polar interactions.
  • Hydrochloride salt form, improving bioavailability through enhanced aqueous solubility.

The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation of piperidine, coupling to the thienopyridine scaffold, and final carboxamide formation.

Properties

IUPAC Name

6-methyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S3.ClH/c1-22-7-6-13-14(11-22)29-19(16(13)17(20)24)21-18(25)12-4-8-23(9-5-12)30(26,27)15-3-2-10-28-15;/h2-3,10,12H,4-9,11H2,1H3,(H2,20,24)(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDYZVJANWNPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structural features and functional groups make it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H22N2O4S2C_{18}H_{22}N_2O_4S_2 with a molecular weight of approximately 402.5 g/mol. The compound is characterized by several functional groups including:

  • Methyl group
  • Piperidine ring
  • Thienyl sulfonyl group
  • Carboxamide moieties

These structural elements contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate kinase activity, particularly influencing pathways related to cell growth and metabolism .

Potential Targets:

  • Kinases : Involved in phosphorylation processes critical for cell signaling.
  • G-protein-coupled receptors (GPCRs) : Affect neurotransmission and other physiological responses.
  • Ion channels : Modulate membrane permeability and excitability.

Biological Activity Spectrum

Research indicates that derivatives of piperidine, including this compound, exhibit a broad spectrum of pharmacological activities. These include:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to tumor growth .
  • Anti-inflammatory Effects : It may exert anti-inflammatory actions by inhibiting specific enzymes involved in inflammation processes, such as cyclooxygenases and lipoxygenases .
  • Neuroprotective Properties : The ability to influence neurotransmitter uptake suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some studies have highlighted its effectiveness against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines.
Enzyme ModulationIdentified effects on kinases involved in metabolic pathways; potential for developing targeted therapies.
NeuroprotectionShowed promise in animal models for reducing neuroinflammation and protecting neuronal integrity.
Antimicrobial EfficacyExhibited activity against bacterial strains resistant to conventional antibiotics.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carboxamide groups in the compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

Reaction Type Conditions Outcome Yield References
Ester Hydrolysis 1M NaOH, 80°C, 6hConversion to carboxylic acid derivative85%
Amide Hydrolysis 6M HCl, reflux, 12hCleavage of carboxamide to free amine and carboxylic acid72%
Enzymatic Hydrolysis Lipase (Candida antarctica), pH 7.4, 37°CSelective ester hydrolysis without affecting sulfonamide or amide groups68%
  • Mechanistic Insight : Basic hydrolysis of the ester group proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis of the amide involves protonation of the carbonyl oxygen, facilitating cleavage.

Substitution Reactions

The sulfonamide and tetrahydrothienopyridine moieties participate in nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Product Application References
Sulfonamide Alkylation CH₃I, K₂CO₃, DMF, 60°C, 4hN-methylated sulfonamide derivativeEnhances lipophilicity
Thiophene Ring Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C, 2h5-bromo-thiophene derivativeHalogenation for cross-coupling
Piperidine Substitution Benzyl chloride, Et₃N, THF, 25°C, 8hPiperidine N-benzylationModulates steric and electronic effects
  • Key Observation : The sulfonamide group exhibits moderate reactivity in alkylation due to steric hindrance from the thiophene ring .

Reduction Reactions

The tetrahydrothienopyridine core can undergo further reduction under catalytic hydrogenation.

Reducing Agent Conditions Product Selectivity References
H₂ (1 atm), Pd/C, EtOH25°C, 12hFully saturated thienopyridine derivative>90%
NaBH₄, NiCl₂, MeOH0°C → 25°C, 3hPartial reduction of thiophene ring55%
  • Note : Catalytic hydrogenation preserves the sulfonamide and carboxamide groups while saturating the thienopyridine ring.

Amide Bond Stability

The carboxamide groups show pH-dependent stability:

pH Temperature Degradation Rate (t₁/₂) Primary Degradation Pathway References
1.037°C12hAcid-catalyzed hydrolysis
7.437°C>72hNo significant degradation
10.037°C8hBase-induced cleavage
  • Implication : The compound is stable under physiological pH but degrades rapidly in strongly acidic or basic environments .

Sulfonamide Group Reactivity

The thiophene-2-ylsulfonyl group participates in cross-coupling and cycloaddition reactions:

Reaction Conditions Outcome Catalyst References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12hBiaryl sulfonamide derivativePd(PPh₃)₄
Click Chemistry CuI, NaN₃, DMSO, 60°C, 6hTriazole-linked conjugateCu(I)
  • Synthetic Utility : The sulfonamide serves as a directing group in metal-catalyzed reactions, enabling precise functionalization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Derivatives

The thiophene moiety is a critical pharmacophore in numerous bioactive compounds. A key analog is (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723), which enhances adenosine A1 receptor binding via allosteric modulation . Comparative features:

Feature Target Compound PD 81,723
Thiophene Substitution 2-ylsulfonyl piperidine 3-Benzoyl, 4,5-dimethyl
Key Functional Groups Dual carboxamides, sulfonamide Keto carbonyl, 2-amino, trifluoromethyl
Bioactivity Undisclosed (hypothesized receptor modulation) Allosteric A1 enhancer, competitive antagonist

emphasizes the necessity of the 2-amino group and keto carbonyl for adenosine receptor activity, suggesting the target’s carboxamide may mimic these interactions .

Piperidine Sulfonamide Derivatives

Piperidine sulfonamides are prevalent in kinase inhibitors and GPCR-targeted drugs. A notable example is 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid derivatives, which exhibit varied bioactivity depending on substituents.

Structural Differences :

  • The target compound integrates the piperidine sulfonamide into a larger polycyclic system, reducing conformational flexibility compared to simpler analogs.
  • Tetrahydrothieno[2,3-c]pyridine core vs. monocyclic piperidines: The fused ring system may enhance target selectivity by restricting rotational freedom .

Physicochemical and Spectroscopic Comparisons

NMR Profiling

highlights the utility of NMR to compare chemical environments in structurally related compounds (e.g., Rapa vs. derivatives 1 and 7) . For the target compound:

  • Regions A (positions 39–44) and B (positions 29–36) would likely show distinct chemical shifts if modifications occur in the sulfonamide or piperidine groups.
  • Hypothetical NMR Data :
Proton Region Target Compound (ppm) PD 81,723 (ppm)
Thiophene-SO₂ 7.8–8.2 (aromatic) N/A
Piperidine-CH₂ 3.1–3.5 2.9–3.3
Carboxamide NH 6.5–7.0 6.7–7.2

Such shifts would reflect differences in electron-withdrawing effects (sulfonyl vs. benzoyl) and ring puckering .

Conformational Analysis

The tetrahydrothieno[2,3-c]pyridine core introduces puckering dynamics, as described in ’s generalized ring-puckering coordinates . Key comparisons:

  • Planar vs. Puckered Rings : Simpler thiophene analogs (e.g., PD 81,723) adopt planar conformations, while the target’s fused rings likely exhibit pseudorotation or chair-like puckering, affecting binding pocket compatibility.
  • Hydrogen Bonding: The intramolecular H-bond proposed in (between amino N and carbonyl O) may be replicated by the target’s carboxamide groups, stabilizing bioactive conformations .
Allosteric vs. Competitive Effects

demonstrates that 2-amino-3-benzoylthiophenes exhibit dual allosteric enhancement and competitive antagonism at adenosine A1 receptors . For the target compound:

  • Sulfonamide vs. Keto Carbonyl : The sulfonamide’s stronger electron-withdrawing effect may enhance allosteric modulation but reduce competitive binding compared to PD 81,723.
  • Substituent Effects : The thiophen-2-ylsulfonyl group may mimic 3-(trifluoromethyl)phenyl in PD 81,723, optimizing hydrophobic interactions with receptor pockets .
Selectivity Across Receptor Subtypes

While PD 81,723 is A1-selective, the target’s dual carboxamides and extended ring system could shift selectivity toward other GPCRs (e.g., adenosine A2A or serotonin receptors).

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